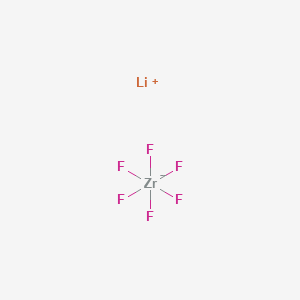
Dilithium hexafluorozirconate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dilithium hexafluorozirconate(2-) is an inorganic compound with the chemical formula F6Li2Zr. It is composed of lithium, fluorine, and zirconium. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dilithium hexafluorozirconate(2-) typically involves the reaction of lithium fluoride with fluorozirconic acid. The process can be summarized as follows:
Preparation of Fluorozirconic Acid Solution: A transparent fluorozirconic acid solution is prepared.
Preparation of Lithium Fluoride Suspension: Lithium fluoride is prepared into a 20-30% suspension using pure water.
Reaction: The lithium fluoride suspension is added dropwise to the fluorozirconic acid solution, resulting in a white and turbid suspension of lithium hexafluorozirconate.
Concentration and Crystallization: The suspension is stirred and heated to evaporate the water, leading to the concentration of the solution.
Industrial Production Methods
Industrial production of dilithium hexafluorozirconate(2-) follows similar steps but on a larger scale. The process is optimized for high purity and yield, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Dilithium hexafluorozirconate(2-) undergoes several types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it is reduced by other reagents.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with dilithium hexafluorozirconate(2-) include reducing agents like hydrogen and oxidizing agents like oxygen. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving dilithium hexafluorozirconate(2-) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce zirconium oxides, while reduction reactions may yield zirconium metal .
Scientific Research Applications
Dilithium hexafluorozirconate(2-) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of dilithium hexafluorozirconate(2-) involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to participate in redox reactions and form complexes with other molecules. These interactions can influence various biochemical and physiological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dilithium hexafluorozirconate(2-) include:
Lithium hexafluorozirconate: A closely related compound with similar chemical properties.
Zirconium hexafluoride: Another zirconium-based compound with distinct properties and applications.
Uniqueness
Dilithium hexafluorozirconate(2-) is unique due to its specific combination of lithium, fluorine, and zirconium, which imparts unique chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
17275-59-1 |
|---|---|
Molecular Formula |
F6Li2Zr |
Molecular Weight |
219.0964192 |
Synonyms |
dilithium hexafluorozirconate(2-) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















